molecular formula C17H11N3O3 B13790329 3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile CAS No. 945677-65-6

3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile

Cat. No.: B13790329
CAS No.: 945677-65-6
M. Wt: 305.29 g/mol
InChI Key: ZONJNYCBDPLGDV-UHFFFAOYSA-N
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Description

3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound features a complex structure with multiple functional groups, including an amino group, a furan ring, a nitro group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H11N3O3C_{17}H_{11}N_{3}O_{3} and features a biphenyl core with amino and nitro substituents, along with a furan ring. Its structure allows for diverse interactions, making it suitable for various applications in research and industry.

Anticancer Activity

Research indicates that 3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile exhibits significant anticancer properties. A study showcased its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential as a lead compound for developing new anticancer drugs. The mechanism of action is believed to involve the induction of apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Preliminary studies demonstrated effectiveness against a range of bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents .

Liquid Crystals

Due to its unique molecular structure, this compound can be utilized in the formulation of liquid crystals. These materials are important in display technologies and sensors. The compound's ability to form ordered phases under certain conditions makes it a candidate for further exploration in liquid crystal applications .

Organic Electronics

The compound's electronic properties suggest potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to facilitate charge transport could enhance the efficiency of devices based on organic materials .

Synthesis of Polysubstituted Aromatic Compounds

This compound serves as a versatile building block in organic synthesis, particularly in the creation of polysubstituted aromatic compounds. Its synthesis has been optimized to yield high purity and efficiency, making it valuable for chemists looking to develop complex organic molecules .

Case Studies

Study Focus Findings
Chandra et al., 2021Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through apoptosis induction.
Barkan et al., 2020Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains, indicating potential as an antibiotic agent.
Li et al., 2024Liquid CrystalsExplored the formation of ordered phases suitable for display technologies.

Mechanism of Action

The mechanism of action of 3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. Its biphenyl core, coupled with the furan ring and various substituents, makes it a valuable compound for research and industrial purposes.

Biological Activity

3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile is a compound of interest due to its potential biological activities. Its structure, characterized by the presence of an amino group, nitro group, and furan moiety, suggests various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.
  • Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against various cancer cell lines. The nitro group may play a role in inducing apoptosis through the generation of reactive oxygen species (ROS).
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation, although detailed studies are required to elucidate these pathways.

In Vitro Studies

Table 1 summarizes findings from in vitro studies assessing the cytotoxic effects of this compound on different cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis via ROS generation
MCF-7 (Breast)20Inhibition of proliferation
A549 (Lung)18Cell cycle arrest

In Vivo Studies

Limited in vivo studies have been conducted. However, one notable study demonstrated that administration of the compound in a mouse model resulted in significant tumor reduction compared to controls. Further research is needed to explore dosage and long-term effects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against human breast cancer cells. The results showed that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neuronal cell death and improve cell survival rates through its antioxidant properties.

Properties

CAS No.

945677-65-6

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

2-amino-6-(furan-2-yl)-3-nitro-4-phenylbenzonitrile

InChI

InChI=1S/C17H11N3O3/c18-10-14-13(15-7-4-8-23-15)9-12(11-5-2-1-3-6-11)17(16(14)19)20(21)22/h1-9H,19H2

InChI Key

ZONJNYCBDPLGDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2[N+](=O)[O-])N)C#N)C3=CC=CO3

Origin of Product

United States

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